molecular formula C12H19NO4 B8216243 (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No.: B8216243
M. Wt: 241.28 g/mol
InChI Key: CEEDNDKFZGTXOZ-UHFFFAOYSA-N
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Description

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is an organic compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is a derivative of proline, an amino acid, and is often used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylene group, and a methyl ester functional group.

Chemical Reactions Analysis

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Drug Development

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has been studied for its potential as a precursor in the synthesis of bioactive compounds. The compound's structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it serves as a building block for the synthesis of proline analogs, which are crucial in developing peptide-based drugs .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The ability to alter the structure of this compound facilitates the exploration of these neuropharmacological properties.

Synthetic Intermediates

The compound is utilized as an intermediate in organic synthesis due to its unique functional groups. It can undergo various reactions such as esterification and amidation, enabling the formation of complex molecules . Its application in synthesizing heterocyclic compounds is particularly noteworthy, as these compounds often possess significant biological activity.

Case Study 1: Synthesis of Proline Derivatives

In a study published in a peer-reviewed journal, researchers synthesized several proline derivatives using this compound as a starting material. These derivatives were evaluated for their anti-inflammatory properties, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of modified pyrrolidine derivatives derived from this compound. The findings suggested that these derivatives could inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, highlighting their potential in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The methylene group can participate in various chemical transformations, while the ester group can be hydrolyzed to release the active carboxylic acid .

Comparison with Similar Compounds

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

Biological Activity

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, with CAS number 84348-39-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.284 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 302°C at 760 mmHg
  • Flash Point : 136.4°C

Biological Activity

Research into the biological activity of this compound has revealed its potential as a chiral synthon in drug discovery and development.

The compound exhibits activity as an inverse agonist for the RORγt receptor, which plays a crucial role in the regulation of immune responses and inflammation. The modulation of RORγt can have therapeutic implications for autoimmune diseases and certain types of cancers .

Case Studies and Research Findings

  • Synthesis and Applications :
    • A study highlighted the efficient synthesis of this compound via palladium-catalyzed methods, demonstrating its utility in generating structure-activity relationship (SAR) data for drug development . This synthetic route is pivotal in creating derivatives that may enhance biological activity.
  • Role in Drug Discovery :
    • The compound has been instrumental in the development of clinical candidates such as BMS-986251, which is being investigated for its potential therapeutic effects in treating autoimmune disorders .
  • Pharmacological Profile :
    • Preliminary pharmacological studies suggest that this compound may exhibit anti-inflammatory properties through its action on specific signaling pathways involved in immune response regulation .

Data Table: Summary of Biological Activities

Activity TypeDescription
Inverse AgonismModulates RORγt receptor activity
Anti-inflammatoryPotential effects on immune response pathways
Synthesis UtilityUsed as a chiral synthon in drug development
Clinical DevelopmentKey component in the synthesis of BMS-986251

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate?

A common approach involves using BH₃·DMS as a reducing agent in tetrahydrofuran (THF) under inert conditions (e.g., argon), followed by reflux and solvent evaporation under reduced pressure . Reaction optimization may require adjusting stoichiometry (e.g., 1.0 eq. of BH₃·DMS) and monitoring via TLC or NMR to confirm intermediate formation.

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : To confirm stereochemistry and substituent positions (e.g., methylene groups at C4).
  • IR Spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) from tert-butyl and methyl esters.
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks with calculated masses (e.g., [M+H]⁺) to validate purity .

Q. What safety protocols are critical during handling?

Use inert gas environments (e.g., argon) to prevent degradation, avoid moisture, and employ personal protective equipment (gloves, goggles). Storage should be in airtight containers at low temperatures (-20°C) to preserve stability .

Q. How can impurities in synthesized batches be identified?

Employ HPLC or LC-MS with reference standards (e.g., ethyl methyl or diethyl dicarboxylate derivatives) to detect common byproducts like unreacted intermediates or diastereomers .

Q. What solvent systems are optimal for purification?

Use gradient elution with hexane/ethyl acetate (e.g., 3:1 to 1:1 ratios) via flash chromatography. For polar impurities, silica gel columns with dichloromethane/methanol may improve resolution .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR/MS data with density functional theory (DFT)-simulated spectra. Discrepancies may arise from conformational flexibility or crystal packing effects .

Q. What strategies address low yields in stereoselective synthesis?

Evaluate chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to enhance enantiomeric excess. Kinetic resolution via enzymatic ester hydrolysis is also viable for separating diastereomers .

Q. How does the methylene group at C4 influence reactivity?

The exocyclic double bond increases ring strain, making the compound prone to electrophilic additions (e.g., epoxidation) or cycloadditions. Computational modeling (e.g., DFT) can predict reaction pathways and transition states .

Q. What environmental stability parameters should be assessed?

Conduct abiotic degradation studies under varying pH, UV light, and temperature. Use LC-MS to track hydrolysis products (e.g., tert-butyl alcohol). Bioaccumulation potential can be modeled via octanol-water partition coefficients (log Kow) .

Q. How do impurities affect pharmacological activity in derivative screening?

Perform structure-activity relationship (SAR) studies using purified batches vs. impure samples. Compare IC₅₀ values in enzyme assays (e.g., protease inhibition) to identify interference from byproducts like dicarboxylate analogs .

Q. Methodological Notes

  • Data Contradiction Analysis : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to isolate variables causing spectral inconsistencies .
  • Experimental Design : For ecological studies, adopt split-plot designs with randomized blocks to account for variables like rootstock effects or seasonal variations .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methylidenepyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDNDKFZGTXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyltriphenylphosphonium iodide (1.25 g, 3.08 mmol) in THF (20 ml) at 0° C., 4-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (500 mg, 2.05 mmol) and potassium ter-butoxide (460 mg, 4.11 mmol) was added. It was stirred for overnight at room temperature. Water was added and the compound was extracted with ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulphate, filtered and concentrated under vacuum. Purification by column chromatography offered 4-methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester as a colorless oil (0.23 g, 46%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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